
5-Pyrazol-1-yl-indan-1-one
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Overview
Description
5-Pyrazol-1-yl-indan-1-one is a useful research compound. Its molecular formula is C12H10N2O and its molecular weight is 198.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-Cancer Activity
Research has shown that derivatives of pyrazole, including 5-Pyrazol-1-yl-indan-1-one, exhibit significant anti-cancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines:
- BRAF Inhibition : Compounds related to this compound have been identified as potent inhibitors of BRAF, a key target in melanoma treatment. Studies demonstrated that certain derivatives could inhibit mutant BRAF activity with nanomolar potency, significantly impacting cell proliferation in melanoma models .
- Cytotoxicity Against Cancer Cell Lines : A study evaluating pyrazole derivatives reported promising results against leukemia and solid tumors, with some compounds exhibiting IC50 values as low as 0.04 μM .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is well-documented. For example, novel compounds derived from the pyrazole scaffold have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
- COX Inhibition : Several studies highlighted the ability of pyrazole derivatives to inhibit COX-2, leading to reduced inflammation and pain . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the pyrazole ring enhance anti-inflammatory activity.
Antimicrobial Activity
This compound and its derivatives have also been explored for their antimicrobial properties:
- Broad-spectrum Activity : Research indicates that various pyrazole compounds exhibit antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The presence of specific functional groups in the pyrazole structure has been linked to enhanced antimicrobial efficacy.
Case Study 1: BRAF Inhibitors
A series of studies focused on developing tricyclic pyrazole derivatives aimed at inhibiting BRAF activity. One notable compound demonstrated significant inhibition of BRAF-driven signaling pathways in vitro, making it a candidate for further development as an anti-cancer agent .
Case Study 2: Anti-inflammatory Agents
In another study, researchers synthesized a range of 1,5-diaryl pyrazole derivatives and evaluated their anti-inflammatory properties through COX inhibition assays. Compounds with specific substitutions showed enhanced potency and selectivity towards COX enzymes, suggesting their potential as therapeutic agents for inflammatory diseases .
Data Table: Summary of Biological Activities
Activity Type | Compound Examples | Key Findings |
---|---|---|
Anti-Cancer | 5-Pyrazol derivatives | IC50 values ranging from 0.04 μM to 11.4 μM |
Anti-inflammatory | Various 1,5-diaryl derivatives | Effective COX-2 inhibition; reduced inflammation |
Antimicrobial | Pyrazole derivatives | Broad-spectrum activity against multiple pathogens |
Properties
Molecular Formula |
C12H10N2O |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
5-pyrazol-1-yl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C12H10N2O/c15-12-5-2-9-8-10(3-4-11(9)12)14-7-1-6-13-14/h1,3-4,6-8H,2,5H2 |
InChI Key |
WVJZKPGWSWWJIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)N3C=CC=N3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.